

1-Bromo-2-chloropentane safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-chloropentane**

Cat. No.: **B8461394**

[Get Quote](#)

An In-depth Technical Guide to the Safety Profile of **1-Bromo-2-chloropentane**

A Note on Data Availability and Scientific Prudence

This guide provides a detailed overview of the anticipated safety considerations for **1-Bromo-2-chloropentane** (CAS No. 54403-49-5). It is critical for the user to understand that comprehensive, verified Safety Data Sheets (SDS) for this specific chemical isomer are not readily available in public databases. Therefore, this document has been constructed by synthesizing data from structurally related isomers, primarily 1-bromo-5-chloropentane, for which extensive safety information exists.

This information must be used as a preliminary guide for risk assessment. Researchers must treat **1-Bromo-2-chloropentane** as a substance with unknown toxicity and handle it with the highest degree of caution. The recommendations herein are based on scientific inference from similar halogenated alkanes and should be supplemented by a rigorous, substance-specific risk assessment before any handling occurs.

Section 1: Chemical Identification and Inferred Hazards

1-Bromo-2-chloropentane is a dihaloalkane notable for its use as a synthetic intermediate in organic chemistry.^[1] Its structure, featuring two different halogen atoms on adjacent carbons,

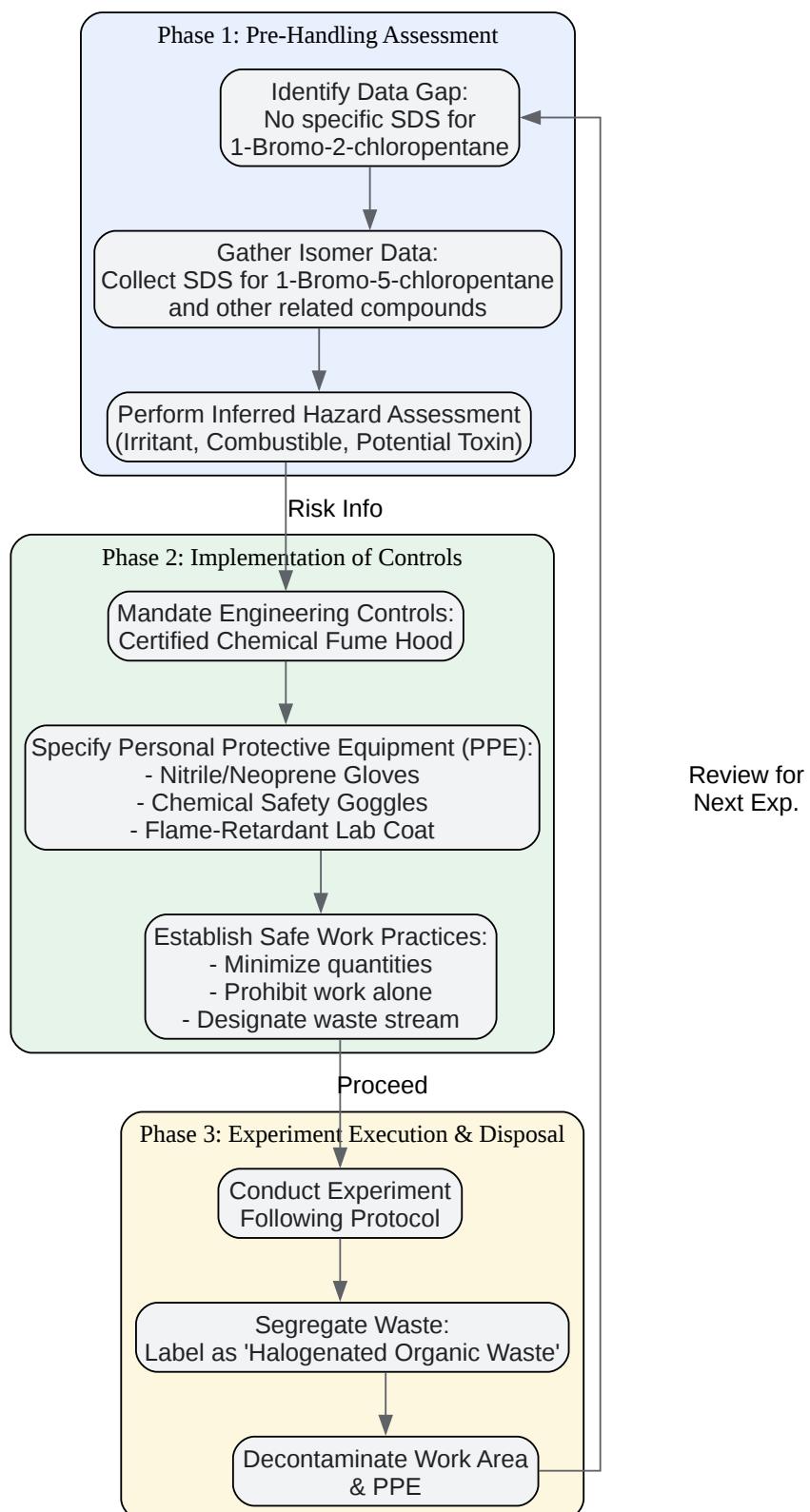
creates distinct reactive centers, making it valuable for studying reaction mechanisms like nucleophilic substitution and E2 elimination.[\[1\]](#)

Physical and Chemical Properties

While specific data for the 1-bromo-2-chloro isomer is sparse, related compounds are generally colorless liquids with low water solubility.[\[2\]](#)[\[3\]](#)

Property	Inferred Value/Information	Source
Molecular Formula	C ₅ H ₁₀ BrCl	[4] [5]
Molecular Weight	185.49 g/mol	[1] [4] [5]
Appearance	Expected to be a clear, colorless liquid	[6]
Flash Point	For 1-bromo-5-chloropentane: 75 °C (167 °F). This indicates it is a combustible liquid.	[6]
Boiling Point	For 1-bromo-5-chloropentane: 210-212 °C	[3]
Density	For 1-bromo-5-chloropentane: 1.408 g/mL at 25 °C	[3]
Hazardous Decomposition	Upon combustion, expected to produce hydrogen chloride, hydrogen bromide, carbon monoxide, and carbon dioxide.	[2] [6]

GHS Hazard Classification (Inferred)


Based on the consistent classification of its isomers, **1-Bromo-2-chloropentane** should be presumed to possess the following hazards under the Globally Harmonized System (GHS).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Acute Toxicity, Oral	Category 4 (Potential)	H302: Harmful if swallowed

The rationale behind this classification stems from the nature of halogenated alkanes. These compounds can act as alkylating agents and are often irritants to skin, eyes, and mucous membranes. Their volatility contributes to the risk of respiratory tract irritation upon inhalation.
[6]

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to risk management is essential when handling chemicals with incomplete safety data. The following workflow illustrates the necessary steps from initial assessment to safe execution.

[Click to download full resolution via product page](#)

Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.

Engineering Controls

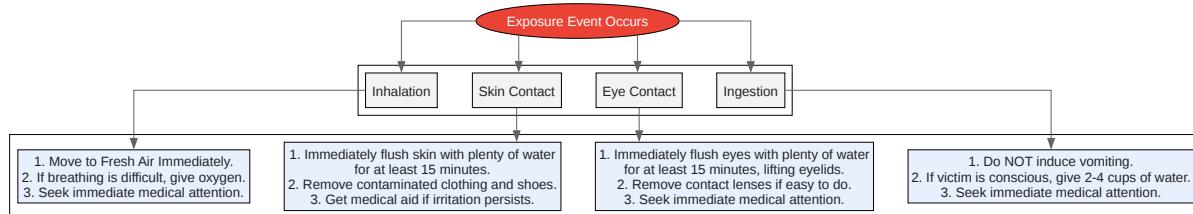
The primary engineering control is to minimize inhalation exposure.

- Chemical Fume Hood: All handling of **1-Bromo-2-chloropentane**, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. [6][8]
- Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be considered if there is a splash hazard.[2][6]
- Skin Protection:
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[6][9]
 - Clothing: A flame-retardant lab coat or chemical-resistant apron is required. Ensure clothing fully covers the arms.[6][8]
- Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][9]


Hygiene and Handling Practices

- Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [6]
- Avoid contact with skin, eyes, and clothing.[2]

- Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
- Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][6]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Section 3: Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is critical. The following decision tree outlines the necessary first-aid steps based on the route of exposure, derived from data for 1-bromo-5-chloropentane.[6][8][9]

[Click to download full resolution via product page](#)

Caption: Emergency First-Aid Decision Tree for Exposure.

Fire-Fighting Measures

- **Extinguishing Media:** Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][9]
- **Specific Hazards:** The substance is a combustible liquid and may form explosive mixtures with air when heated.[2][6] Containers can explode when heated. Vapors are heavier than air

and may travel to a source of ignition and flash back.[10]

- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

- Personal Precautions: Evacuate the area. Remove all sources of ignition. Ensure adequate ventilation. Wear the full personal protective equipment specified in Section 2.2.[11]
- Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Place the absorbed material into a suitable, sealed container for disposal as hazardous waste. Do not allow the spill to enter drains or waterways.[9][11]

Section 4: Disposal Considerations

1-Bromo-2-chloropentane must be disposed of as hazardous waste.

- Waste Classification: It should be classified as halogenated organic waste. Do not mix with non-halogenated waste streams.[12]
- Procedure: All waste must be collected in properly labeled, sealed containers.[12] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[9] Under no circumstances should this chemical be disposed of down the drain.[12]

References

- PubChem. **1-Bromo-2-chloropentane**.
- PubChem. 1-Bromo-5-chloropentane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-5-chloropentane, 98%. [Link]
- Capot Chemical. (2009). MSDS of 1-Bromo-5-chloropentane. [Link]
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-5-chloropentane. [Link]
- Thermo Fisher Scientific. (2009).
- Thermo Fisher Scientific. (2009).
- LookChem. (n.d.). **1-bromo-2-chloropentane**. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-5-chloropentane. [Link]
- ChemBK. (2024). 1-Bromo-5-chloropentane. [Link]
- Cole-Parmer. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Safe Handling and Storage of 1-Bromo-2-chloroethane for Industrial Use. [Link]
- PubChem. 2-Bromo-1-chloro pentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-2-chloropentane | C5H10BrCl | CID 13663922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. capotchem.com [capotchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [1-Bromo-2-chloropentane safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com